N'-hydroxy-1H-indole-5-carboximidamide
Overview
Description
N'-hydroxy-1H-indole-5-carboximidamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Potential as Anti-inflammatory Therapeutics
N'-hydroxy-1H-indole-5-carboximidamide derivatives, such as 2-substituted 5-hydroxyindole-3-carboxylates, have been studied for their potential as inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory and allergic disorders. These compounds, including ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, have shown efficacy in biological systems, suggesting their potential as anti-inflammatory therapeutics (Karg et al., 2009).
2. Discovery from Natural Sources
Indole derivatives related to this compound have been isolated from natural sources like marine sponges. For instance, compounds such as 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester have been discovered, highlighting the potential of natural sources in yielding novel indole compounds with potential pharmacological applications (Abdjul et al., 2015).
3. Manufacturing and Synthesis
Efficient synthesis methods for compounds related to this compound, such as 5-hydroxy-2-methyl-1H-indole, have been developed. These methods facilitate the large-scale manufacturing of these compounds, demonstrating their practical applicability in industrial and pharmaceutical contexts (Huang et al., 2010).
4. Regioselective Synthesis
Advancements in the regioselective synthesis of indole N-carboximidamides and N-carboximidoates have been made, offering high yields and efficiency. Such developments in synthesis techniques are crucial for the production of various indole derivatives for research and therapeutic purposes (Huang et al., 2009).
5. Antiviral Properties
Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids, which are structurally similar to this compound, have shown promising antiviral properties. These compounds have been effective against viruses like bovine viral diarrhea virus and influenza A virus, indicating their potential in antiviral therapy (Ivachtchenko et al., 2015).
6. Potential in Cancer Research
Indole derivatives similar to this compound have been investigated for their cytotoxic effects on cancer cells. For example, compounds like 5-hydroxy-tetraindole have been found to induce G₂ arrest and apoptosis in breast cancer cells, highlighting their potential in cancer research and therapy (Li et al., 2012).
Properties
IUPAC Name |
N'-hydroxy-1H-indole-5-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTQQBRENWRGQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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